An In-depth Technical Guide to 6-Nitro-2H-chromen-2-one: Chemical Properties, Synthesis, and Applications
An In-depth Technical Guide to 6-Nitro-2H-chromen-2-one: Chemical Properties, Synthesis, and Applications
This guide provides a comprehensive technical overview of 6-Nitro-2H-chromen-2-one, a key coumarin derivative. Tailored for researchers, scientists, and professionals in drug development, this document delves into the core chemical properties, synthesis methodologies, reactivity, and diverse applications of this compound, grounding all claims in authoritative scientific literature.
Introduction to 6-Nitro-2H-chromen-2-one
6-Nitro-2H-chromen-2-one, also known as 6-nitrocoumarin, is a heterocyclic organic compound belonging to the benzopyrone chemical class.[1] Its structure consists of a fused benzene and α-pyrone ring, with a nitro group substituted at the 6th position. This electron-withdrawing nitro group significantly influences the molecule's electronic properties, reactivity, and biological activity, making it a valuable scaffold and intermediate in medicinal chemistry and materials science.
Coumarin derivatives are widely distributed in nature and are renowned for their broad spectrum of biological activities, including anticoagulant, antioxidant, antimicrobial, and antitumor properties.[1][2] The introduction of a nitro group onto the coumarin backbone can modulate these activities and introduce novel functionalities. This guide will explore the specific chemical characteristics of 6-Nitro-2H-chromen-2-one that are pivotal for its application in scientific research and development.
Physicochemical Properties
The fundamental chemical and physical properties of 6-Nitro-2H-chromen-2-one are summarized below. These properties are crucial for its handling, characterization, and application in various experimental settings.
| Property | Value | Source |
| CAS Number | 2725-81-7 | [3][4] |
| Molecular Formula | C₉H₅NO₄ | [3][4] |
| Molecular Weight | 191.14 g/mol | [3][4] |
| IUPAC Name | 6-nitrochromen-2-one | [4] |
| Synonyms | 6-Nitro-2-benzopyrone, 6-Nitrocoumarin | [4] |
| XLogP3 | 1.2 | [4] |
| Appearance | Pale yellow crystals | [5] |
| Melting Point | 259-260°C | [5] |
| Solubility | Insoluble in hot ethanol | [5] |
Synthesis and Characterization
The synthesis of 6-Nitro-2H-chromen-2-one is most commonly achieved through the nitration of a coumarin precursor. The precise conditions of the nitration reaction are critical in determining the position of the nitro group on the coumarin scaffold.
General Synthesis Workflow
The nitration of 4,7-dimethylcoumarin serves as a representative example of the synthesis of a 6-nitrocoumarin derivative. The reaction proceeds via an electrophilic aromatic substitution mechanism, where the nitronium ion (NO₂⁺), generated in situ from a mixture of concentrated nitric and sulfuric acids, attacks the electron-rich benzene ring of the coumarin. The temperature of the reaction is a key factor in controlling the regioselectivity of the nitration.[6][7]
Figure 1: General workflow for the synthesis of a 6-nitrocoumarin derivative.
Step-by-Step Experimental Protocol
The following protocol is adapted from the synthesis of 4,7-dimethyl-6-nitrocoumarin and illustrates the key steps.[5]
-
Dissolution: Dissolve 4,7-dimethyl-2H-chromen-2-one in concentrated sulfuric acid with stirring at 0°C for 20 minutes.
-
Preparation of Nitrating Mixture: Separately, prepare a mixture of concentrated sulfuric acid and concentrated nitric acid.
-
Addition: Add the nitrating mixture dropwise to the coumarin solution while maintaining the temperature between 0-5°C.
-
Reaction: Stir the reaction mixture for 3 hours at 5°C.
-
Quenching: Pour the reaction mixture into an ice/cold water solution to precipitate the product.
-
Filtration and Washing: Filter the solid product and wash it with cold water.
-
Drying: Dry the product at room temperature.
-
Purification: The crude mixture can be purified by recrystallization. For instance, 4,7-dimethyl-6-nitrocoumarin can be separated from its 8-nitro isomer due to its insolubility in hot ethanol.
Characterization
The structure and purity of the synthesized 6-Nitro-2H-chromen-2-one are confirmed using various spectroscopic techniques:
-
FT-IR Spectroscopy: The presence of the nitro group is confirmed by strong absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the NO₂ group, typically observed around 1518 cm⁻¹ and 1348 cm⁻¹, respectively. The carbonyl group of the lactone ring shows a strong band around 1737 cm⁻¹.[5]
-
NMR Spectroscopy (¹H and ¹³C): The position of the nitro group and the overall structure are elucidated by analyzing the chemical shifts and coupling constants in the ¹H and ¹³C NMR spectra. The electron-withdrawing effect of the nitro group causes a downfield shift of the signals of the nearby aromatic protons.[8][9][10]
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula of the compound.[9]
Reactivity and Mechanistic Insights
The chemical reactivity of 6-Nitro-2H-chromen-2-one is largely dictated by the presence of the electron-withdrawing nitro group and the electrophilic nature of the α,β-unsaturated lactone system.
A primary and synthetically useful reaction of 6-nitrocoumarins is the reduction of the nitro group to an amino group, yielding 6-aminocoumarin.[11] This transformation is a gateway to a wide array of further chemical modifications, allowing for the introduction of various functional groups at the 6-position. Common reducing agents for this purpose include tin(II) chloride (SnCl₂) or iron in acidic media.[7]
The electron-withdrawing nature of the nitro group deactivates the benzene ring towards further electrophilic substitution. Conversely, it can facilitate nucleophilic aromatic substitution reactions under certain conditions.
Applications in Research and Drug Development
The unique chemical properties of 6-Nitro-2H-chromen-2-one and its derivatives make them valuable in several areas of research and development.
Precursor for Bioactive Molecules
6-Nitrocoumarin derivatives have been investigated for a range of biological activities. For instance, novel 6-nitro-8-pyridinyl and 6-nitro-8-pyranyl coumarin derivatives have been synthesized and evaluated for their antibacterial activity.[2] Furthermore, certain synthetic coumarins containing a nitro group have shown potential as antileishmanial agents.[12] The nitro group is often a key pharmacophore, or it can be a precursor to an amino group, which can then be further functionalized to modulate biological activity.
Figure 2: Synthetic utility of 6-Nitro-2H-chromen-2-one in developing bioactive compounds and fluorescent probes.
Fluorescent Probes and Bioimaging
The chromene scaffold is an important component in the design of fluorescent molecules.[13][14] The introduction of a nitro group at the C-6 position has been utilized in the development of colorimetric probes for the detection of thiols.[13] The underlying mechanism often involves a thiol-induced reaction that alters the electronic structure of the chromene system, leading to a change in its absorption and fluorescence properties. This "thiol-chromene click" chemistry allows for the rapid and selective detection of biologically important thiols.[13] Coumarin-based fluorescent probes are also being developed for sensing various analytes and for bioimaging applications.[14]
Safety and Handling
As with any chemical substance, 6-Nitro-2H-chromen-2-one should be handled with appropriate safety precautions in a well-ventilated laboratory environment. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn.[15] For detailed safety information, it is essential to consult the specific Safety Data Sheet (SDS) provided by the supplier. General hazards associated with related nitroaromatic compounds include potential toxicity and the possibility of forming explosive mixtures with air upon intense heating.
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